![molecular formula C20H13N3O4 B251308 N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251308.png)
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor, as it is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme.
Mecanismo De Acción
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this enzyme, N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the survival and growth of neurons. It has also been shown to decrease the levels of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the glycogen synthase kinase-3 beta enzyme, which makes it a useful tool for investigating the role of this enzyme in various cellular processes. It also has potential therapeutic applications, which makes it an attractive target for drug development. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, its mechanism of action is complex, and further research is needed to fully elucidate its effects on various signaling pathways.
Direcciones Futuras
There are several future directions for the study of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the investigation of its potential therapeutic applications in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. Another area of research is the study of its effects on cancer cell growth and its potential use in cancer treatment. Additionally, further research is needed to fully elucidate its mechanism of action and its effects on various signaling pathways. Finally, the development of more potent and selective inhibitors of the glycogen synthase kinase-3 beta enzyme is an area of active research.
Métodos De Síntesis
The synthesis of N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the synthesis of 4-(2-bromoacetyl)phenyl-1,3-benzodioxole, which is then reacted with 2-aminooxazole to form the desired compound. The final product is purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and schizophrenia. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit cancer cell growth.
Propiedades
Fórmula molecular |
C20H13N3O4 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H13N3O4/c24-19(13-5-8-15-17(10-13)26-11-25-15)22-14-6-3-12(4-7-14)20-23-18-16(27-20)2-1-9-21-18/h1-10H,11H2,(H,22,24) |
Clave InChI |
CQJIMUJKDOBHJO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-adamantyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B251225.png)
![2-[(1-Adamantylacetyl)amino]benzamide](/img/structure/B251226.png)
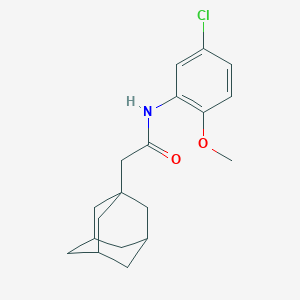
![Dimethyl 5-[(1-adamantylacetyl)amino]isophthalate](/img/structure/B251229.png)
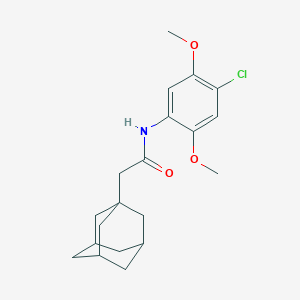
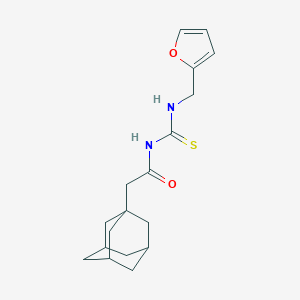
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B251233.png)
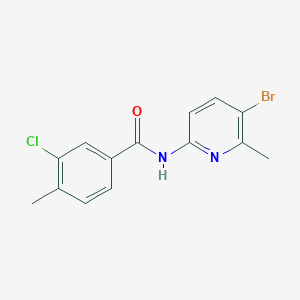
![2-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251237.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
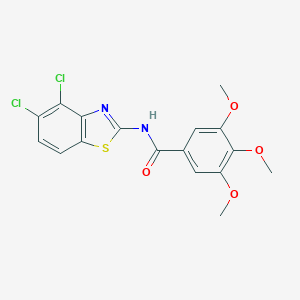
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)